N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated precursors and catalysts like palladium (Pd) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
- N-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amine
- N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-10-17(13(2)11-12)20-19(24)18-14(3)23(22-21-18)15-6-8-16(25-4)9-7-15/h5-11H,1-4H3,(H,20,24) |
InChI Key |
QOPBTSOYATVJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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